molecular formula C13H14N2O2 B14320901 2-(Dimethylamino)-4-methyl-5-phenyl-6H-1,3-oxazin-6-one CAS No. 106013-78-9

2-(Dimethylamino)-4-methyl-5-phenyl-6H-1,3-oxazin-6-one

Katalognummer: B14320901
CAS-Nummer: 106013-78-9
Molekulargewicht: 230.26 g/mol
InChI-Schlüssel: LEZRPDAKSXDONH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Dimethylamino)-4-methyl-5-phenyl-6H-1,3-oxazin-6-one is a heterocyclic compound that features a unique oxazinone ring structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)-4-methyl-5-phenyl-6H-1,3-oxazin-6-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of dimethylamine with a suitable phenyl-substituted precursor in the presence of a cyclizing agent. The reaction conditions often require specific temperatures and solvents to ensure the formation of the oxazinone ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Dimethylamino)-4-methyl-5-phenyl-6H-1,3-oxazin-6-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

2-(Dimethylamino)-4-methyl-5-phenyl-6H-1,3-oxazin-6-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the production of materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 2-(Dimethylamino)-4-methyl-5-phenyl-6H-1,3-oxazin-6-one involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, such as enzyme inhibition or receptor modulation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(Dimethylamino)ethanol: Shares the dimethylamino group but differs in structure and applications.

    4,5-Bis(dimethylamino)quinoline: Contains dimethylamino groups and a quinoline ring, used in different contexts.

    Dimethylaminoethoxyethanol: Similar functional groups but different overall structure and uses.

Uniqueness

2-(Dimethylamino)-4-methyl-5-phenyl-6H-1,3-oxazin-6-one is unique due to its oxazinone ring structure, which imparts specific chemical and biological properties not found in the similar compounds listed above. This uniqueness makes it valuable for specialized applications in research and industry.

Eigenschaften

CAS-Nummer

106013-78-9

Molekularformel

C13H14N2O2

Molekulargewicht

230.26 g/mol

IUPAC-Name

2-(dimethylamino)-4-methyl-5-phenyl-1,3-oxazin-6-one

InChI

InChI=1S/C13H14N2O2/c1-9-11(10-7-5-4-6-8-10)12(16)17-13(14-9)15(2)3/h4-8H,1-3H3

InChI-Schlüssel

LEZRPDAKSXDONH-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=O)OC(=N1)N(C)C)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.